molecular formula C11H22N2O2 B1294138 (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate CAS No. 912368-73-1

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

Cat. No. B1294138
M. Wt: 214.3 g/mol
InChI Key: XRRRUOWSHGFPTI-VIFPVBQESA-N
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Description

The compound "(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process is followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Although the exact synthesis of "(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate" is not detailed, similar synthetic strategies involving tert-butyl piperidine-1-carboxylate derivatives could potentially be applied.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular structure of related compounds. For example, compound 2a, a derivative of tert-butyl piperidine-1-carboxylate, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . While the specific molecular structure of "(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate" is not provided, it can be inferred that similar analytical techniques could be used to determine its three-dimensional conformation and intramolecular interactions.

Chemical Reactions Analysis

The literature does not provide specific reactions for "(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate". However, the reactivity of piperidine derivatives can be influenced by substituents on the nitrogen and the piperidine ring. For example, the presence of a tert-butyl group can hinder nucleophilic attacks at that position due to steric hindrance . The methylamino group could participate in reactions typical for amines, such as forming amides or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate" can be speculated based on related compounds. Piperidine derivatives often exhibit strong hydrogen bonding, which can affect their boiling points, solubility, and crystalline structure . The tert-butyl group is known to increase hydrophobicity and decrease solubility in water. The specific optical rotation of the compound would be determined by its stereochemistry, indicated by the "(S)" prefix, suggesting it is optically active.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate”, is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRUOWSHGFPTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649721
Record name tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

CAS RN

912368-73-1
Record name tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-BOC-3-(METHYLAMINO)PIPERIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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